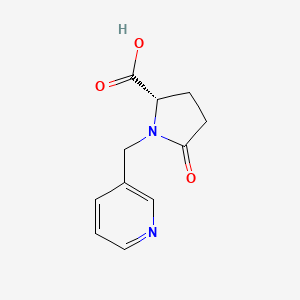

5-Oxo-1-(3-pyridinylmethyl)proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(2S)-5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O3/c14-10-4-3-9(11(15)16)13(10)7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,15,16)/t9-/m0/s1 |

InChI Key |

ZMQUDOWJZJHGDW-VIFPVBQESA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC2=CN=CC=C2 |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CN=CC=C2 |

Origin of Product |

United States |

Classification and Chemical Landscape of 5 Oxoproline Pyroglutamic Acid Derivatives

5-Oxoproline, also known as pyroglutamic acid or pidolic acid, is a derivative of the amino acid glutamic acid. wikipedia.org It is formed through the cyclization of glutamic acid or glutamine, resulting in a lactam structure. wikipedia.org This core structure, the pyroglutamic acid moiety, serves as a versatile building block in the synthesis of a wide array of derivatives. These derivatives are explored for their potential biological activities and are considered valuable tools in drug discovery. clockss.org

The chemical landscape of 5-oxoproline derivatives is vast, with modifications possible at various positions of the pyroglutamic acid ring. These modifications can significantly alter the compound's chemical properties and biological activity. clockss.org Researchers have synthesized numerous derivatives with the aim of developing new therapeutic agents. google.com

Structural Characteristics and Unique Features of the 3 Pyridinylmethyl Moiety

The presence of the 3-pyridinylmethyl group can be found in various biologically active compounds, including some insecticides like acetamiprid. wikipedia.org In the context of medicinal chemistry, this moiety can influence a compound's ability to cross biological membranes and interact with specific targets.

Historical Development of N Substituted 5 Oxoprolines in Organic and Medicinal Chemistry Research

The study of N-substituted 5-oxoprolines has a rich history in organic and medicinal chemistry. The core structure of 5-oxoproline provides a rigid scaffold that can be functionalized at the nitrogen atom to explore structure-activity relationships. clockss.org Over the years, a multitude of N-substituted derivatives have been synthesized and evaluated for a range of biological activities.

For instance, research has shown that certain N-substituted 5-oxoproline derivatives exhibit antibacterial properties. researchgate.netnih.gov Others have been investigated for their potential as inhibitors of specific enzymes or as agents targeting various cellular processes. The development of synthetic methodologies to create these derivatives has been a continuous area of research, enabling the exploration of a diverse chemical space. nih.gov

Rationale for Academic Investigation of 5 Oxo 1 3 Pyridinylmethyl Proline

The academic investigation of 5-Oxo-1-(3-pyridinylmethyl)proline is driven by the desire to understand how the combination of the 5-oxoproline scaffold and the 3-pyridinylmethyl moiety influences its chemical and biological properties. The unique structural features of this compound make it a subject of interest for several reasons:

Novelty and Chemical Space Exploration: The synthesis and characterization of new molecules like this compound contribute to the expansion of the known chemical space.

Potential Biological Activity: Based on the known activities of other 5-oxoproline derivatives and compounds containing the 3-pyridinylmethyl group, there is a rationale to investigate this compound for potential therapeutic applications.

Research Objectives and Scope of Academic Inquiry

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound reveals several logical disconnection points. The primary disconnection strategy involves breaking the N-C bond between the pyrrolidinone ring and the pyridinylmethyl group. This leads to two key synthons: a pyroglutamic acid derivative and a 3-(halomethyl)pyridine or a related electrophile. This approach is advantageous as it utilizes readily available starting materials.

Another viable retrosynthetic approach involves the formation of the pyrrolidinone ring itself. This could be achieved through the cyclization of a linear precursor containing both the pyridine (B92270) moiety and the elements of the glutamic acid backbone. For instance, a precursor could be an appropriately substituted γ-amino acid derivative where the amino group is already functionalized with the 3-pyridinylmethyl group.

Classical Organic Synthesis Routes and Optimization Studies

N-Alkylation and Cyclization Reactions

A prevalent method for the synthesis of this compound involves the N-alkylation of a pyroglutamate (B8496135) ester with a 3-pyridinylmethyl halide. researchgate.net This is typically followed by hydrolysis of the ester to yield the desired carboxylic acid. The reaction conditions for the N-alkylation, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield and minimize side reactions. Common bases used include sodium hydride or potassium carbonate, and aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.

Alternatively, the synthesis can proceed through a one-pot reaction where itaconic acid is reacted with 3-picolylamine. This approach directly forms the desired N-substituted pyroglutamic acid derivative. nih.gov

The formation of the pyrrolidinone ring can also be achieved through intramolecular cyclization reactions. rsc.org For instance, a linear precursor containing a γ-amino acid moiety functionalized with the 3-pyridinylmethyl group can be cyclized under appropriate conditions, often involving the activation of the carboxylic acid group.

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods to obtain enantiomerically pure forms of this compound is crucial for its potential applications. One approach is to start with an enantiopure starting material, such as L- or D-pyroglutamic acid. The N-alkylation reaction generally preserves the stereochemistry at the chiral center of the pyroglutamate ring.

Asymmetric synthesis strategies can also be employed. These may involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the pyrrolidinone ring. nih.gov For example, 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes, controlled by a chiral catalyst, can provide stereocontrolled access to polysubstituted pyrrolidines. nih.gov

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes. nih.govresearchgate.net This includes the use of less hazardous reagents and solvents, improving atom economy, and designing energy-efficient reaction conditions. nih.gov For instance, employing water as a solvent, where feasible, can significantly reduce the use of volatile organic compounds. rsc.orgnih.gov The use of catalytic methods over stoichiometric reagents is another key principle of green chemistry, as it minimizes waste generation. nih.gov Microwave-assisted and sonochemical methods are also being explored to accelerate reactions and reduce energy consumption. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic approaches offer a powerful and sustainable alternative to classical organic synthesis. nih.gov These methods utilize enzymes as catalysts to perform specific chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of this compound, enzymes such as lipases or proteases could potentially be used for the stereoselective hydrolysis of a racemic ester precursor, a process known as kinetic resolution.

Furthermore, biocatalytic transamination or reductive amination reactions could be envisioned for the formation of the precursor amino acids. The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiopure building blocks for the synthesis.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, various structural analogues and derivatives have been synthesized. researchgate.netmdpi.comnih.gov These modifications often involve changes to the pyridine ring, the pyrrolidinone core, or the linker between these two moieties.

For example, analogues with different substitution patterns on the pyridine ring can be prepared by using appropriately substituted 3-picolylamines or their corresponding halides in the N-alkylation step. Modifications to the pyrrolidinone ring can be achieved by starting with different substituted pyroglutamic acid derivatives. nih.govnih.govresearchgate.net The synthesis of these analogues allows for a systematic investigation of how structural changes affect the biological activity of the compound, providing valuable insights for the design of more potent and selective molecules.

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the product and the impurities present. Based on methodologies for similar proline and pyroglutamic acid derivatives, a combination of chromatographic and crystallization techniques would be most effective.

Chromatographic Methods:

Column chromatography is a versatile technique for separating the target compound from unreacted starting materials, reagents, and byproducts. The choice of stationary and mobile phases is crucial for achieving good separation.

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like N-substituted pyroglutamic acid derivatives. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, would likely be effective in eluting the product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is a powerful tool. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov

Crystallization:

Crystallization is an effective method for purifying solid compounds. The crude product, after initial workup and possibly a preliminary chromatographic separation, can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

A patent for purifying proline describes a process involving dissolution, decolorization with activated carbon, concentration, and then controlled cooling crystallization with stirring to obtain the final product. googleapis.commdpi.com A similar multi-step crystallization process could be adapted for this compound.

Illustrative Purification Steps:

Initial Work-up: Following the synthesis, the reaction mixture would typically be quenched, and the organic product extracted into a suitable solvent. The organic layer would then be washed to remove inorganic salts and other water-soluble impurities.

Rough Purification: The crude product obtained after evaporation of the solvent could be subjected to flash column chromatography on silica gel to remove the bulk of the impurities.

Final Purification: The partially purified product could then be further purified by recrystallization from an appropriate solvent system or by preparative RP-HPLC to achieve high purity.

The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table of Purification Parameters for Analogous Compounds:

| Compound Type | Purification Method | Stationary Phase | Mobile Phase/Solvent | Reference |

| N-substituted pyroglutamic acid amides | Flash Column Chromatography | Silica Gel | Ethyl Acetate | mdpi.com |

| Proline | Crystallization | - | Water/Ethanol | googleapis.com |

| Proline | Decolorization & Filtration | Activated Carbon | Water | googleapis.com |

| Pyroglutamic acid-containing light chains | Reversed-Phase HPLC | C18 | Acetonitrile/Water with TFA | nih.gov |

In Vitro Pharmacological Characterization of this compound

Pharmacological characterization in laboratory settings offers the first glimpse into a compound's biological potential. For "this compound," this characterization is largely inferred from studies on molecules with similar structural features.

The 5-oxoproline structure is a key intermediate in the γ-glutamyl cycle, where its levels are regulated by the enzyme 5-oxoprolinase (OPLAH). nih.govnih.gov This enzyme hydrolyzes 5-oxoproline to glutamate (B1630785) in an ATP-dependent reaction. nih.gov Deficiencies in this enzyme lead to a rare metabolic condition called 5-oxoprolinuria, characterized by the accumulation of 5-oxoproline. nih.govnih.gov While no studies have directly tested "this compound" as a modulator of 5-oxoprolinase, its core structure suggests a potential interaction with enzymes of the γ-glutamyl cycle.

The proline-like scaffold of the molecule also suggests a potential for interaction with Angiotensin-Converting Enzyme (ACE). ACE inhibitors are a critical class of drugs for managing hypertension, and many successful inhibitors, such as Captopril and Enalapril, are proline-based compounds. researchgate.netfrontiersin.org These drugs typically interact with the ACE active site, which contains a zinc ion, through a chelating group. frontiersin.orgnih.gov The activity of these inhibitors is also influenced by the substituents on the proline ring, which interact with various subsites (S1, S2, etc.) of the enzyme. frontiersin.org The potential for "this compound" to act as an ACE inhibitor has not been reported, but its structural similarity to known inhibitors marks ACE as a potential enzyme target.

Table 1: Potential Enzyme Interactions for this compound Based on Structural Analogs

| Enzyme | Rationale for Potential Interaction | Observed Effect of Analogs |

|---|---|---|

| 5-Oxoprolinase (OPLAH) | Contains a 5-oxoproline core, the natural substrate for OPLAH. nih.govnih.gov | Natural 5-oxoproline is hydrolyzed to glutamate. nih.gov The effect of N-substitution is uncharacterized. |

| Angiotensin-Converting Enzyme (ACE) | Possesses a proline-like scaffold, a key feature of many ACE inhibitors like Captopril. researchgate.netfrontiersin.org | Proline-based drugs competitively inhibit ACE, blocking the conversion of angiotensin I to angiotensin II. researchgate.net |

Research into structurally related 5-oxoproline derivatives has identified the endothelin (ET) receptor system as a promising target. Specifically, studies on 1,3-diaryl-5-oxo-proline derivatives have shown affinity for endothelin receptors, particularly the ETA subtype. unict.it One study highlighted the importance of the substituent at the nitrogen atom of the pyrrolidine (B122466) ring. The presence of a methylene (B1212753) spacer at this position, analogous to the pyridinylmethyl group in "this compound," was found to be a critical determinant of binding affinity. unict.it

For example, the compound (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline was identified as a selective ETA receptor ligand with a good affinity value (Ki = 3.3 ± 1.1 µM), whereas a similar compound lacking the methylene spacer showed no affinity for either ETA or ETB receptors. unict.it Further supporting this, other research on pyrrolidine-based endothelin antagonists found that incorporating a 2-pyridylethyl group at the nitrogen position resulted in potent and highly selective ETA antagonists. nih.gov These findings strongly suggest that "this compound" is a candidate for interaction with the ETA receptor.

Table 2: Endothelin Receptor Binding Affinity of a Structurally Similar Compound

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline | ETA | 3.3 ± 1.1 µM | Selective for ETA over ETB | unict.it |

Derivatives of 5-oxoproline have demonstrated the ability to modulate cellular pathways, most notably platelet aggregation. Research has shown that certain amides of N-substituted 5-oxoprolines can act as inhibitors of collagen-induced platelet aggregation in vitro. nih.gov Furthermore, short peptides that contain an N-terminal 5-oxoproline have also been reported to inhibit platelet aggregation induced by various agents like ADP and collagen. nih.gov

A 2023 study on new amides and peptides of 4-amino-5-oxoprolines found that the compounds could slow the process of thrombus formation in models of arterial and venous thrombosis. nih.gov Although "this compound" was not among the tested compounds, these studies establish that the N-substituted 5-oxoproline scaffold is a viable pharmacophore for developing antiplatelet agents. nih.govnih.gov The mechanism involves interfering with the signaling cascade that leads to platelet activation and aggregation, a key process in thrombosis.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanism involves identifying the specific protein targets and characterizing the nature of the chemical interaction.

Based on the pharmacological characterization of its analogs, the most likely specific protein target for "this compound" is the Endothelin-A (ETA) receptor. unict.itnih.gov Molecular docking studies on similar 1,3-diaryl-5-oxo-proline derivatives within an ETA receptor homology model have provided insights into the potential binding site. These models suggest that the interaction involves specific structural elements, with the substituent at the nitrogen atom of the pyrrolidine ring playing a crucial role in establishing affinity and selectivity. unict.it

Should the compound exhibit ACE inhibitory activity, its target would be the active site of the Angiotensin-Converting Enzyme. The binding of proline-based inhibitors to ACE is well-documented and involves the chelation of a catalytic zinc ion and hydrogen bond interactions within the S1 and S2 subsites of the enzyme. frontiersin.org

The mechanism of action for ligands can be broadly classified as either orthosteric or allosteric. Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with it. wikipedia.org Allosteric modulators bind to a different, topographically distinct site, changing the receptor's conformation and thereby altering the endogenous agonist's ability to bind and/or activate the receptor. wikipedia.orgnih.gov

In the context of the likely targets for "this compound," the available evidence points towards an orthosteric mechanism. Endothelin receptor antagonists and ACE inhibitors are typically competitive inhibitors. researchgate.netunict.it They function by physically blocking the active site to prevent the binding of the natural ligands (endothelin-1 for the ET receptor; angiotensin I for ACE). Therefore, it is hypothesized that "this compound" would act as an orthosteric antagonist at the ETA receptor, competing with endothelin-1 (B181129) for the binding pocket.

Investigation of Downstream Signaling Cascades

Detailed investigations into the specific downstream signaling cascades of this compound are not extensively documented in publicly available research. However, based on the activities of related 5-oxoproline and pyroglutamic acid derivatives, several potential pathways can be inferred.

For instance, the neuroprotective and psychotropic activities observed in some pyroglutamic acid analogs suggest a potential interaction with neurotransmitter systems. L-pyroglutamic acid has been found to decrease both Na+-dependent and Na+-independent glutamate binding, indicating a possible modulation of the glutamatergic system. researchgate.net Furthermore, the structural similarity to pyroglutamic acid, which can influence the cholinergic system, suggests that derivatives like this compound might also interact with cholinergic pathways. wikipedia.org

In the context of antiplatelet activity, which is a known property of some 5-oxoproline derivatives, the signaling cascades would likely involve pathways that regulate platelet aggregation. nih.gov These could include interference with collagen-induced or ADP-induced platelet activation, potentially through modulation of receptors like P2Y12 or glycoprotein (B1211001) IIb/IIIa.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of 5-oxoproline derivatives is significantly influenced by the nature of the substituents on the core structure.

Impact of N-Substitution on Biological Activity Profile

The substitution at the N-1 position of the 5-oxoproline ring is a critical determinant of biological activity. Studies on various N-substituted 5-oxoproline amides have demonstrated their potential as inhibitors of collagen-induced platelet aggregation. nih.gov For example, the introduction of an aryl group at the N-1 position has been a key feature in derivatives showing antiplatelet and antithrombotic activity. nih.gov The nature of this substituent can modulate the potency and selectivity of the compound.

Role of the Pyridinyl Ring in Ligand-Receptor Recognition

While specific studies on the 3-pyridinylmethyl group of the title compound are scarce, the role of aromatic and heteroaromatic rings in related structures provides valuable insights. In many biologically active compounds, aromatic rings are crucial for establishing π-π stacking interactions, hydrophobic interactions, and hydrogen bonds with receptor binding sites.

For instance, in a study of 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor ligands, the aryl groups were essential for receptor affinity and selectivity. The specific substitution pattern on these aromatic rings dictated the binding mode and potency. Similarly, the pyridinyl ring in this compound, with its nitrogen atom capable of forming hydrogen bonds, is expected to play a significant role in how the molecule interacts with its biological targets. The position of the nitrogen in the pyridinyl ring (in this case, position 3) would influence the directionality of these interactions.

Stereochemical Influences on Molecular Recognition

Stereochemistry is a well-established factor in the biological activity of chiral molecules, and 5-oxoproline derivatives are no exception. The proline ring in this compound contains a stereocenter at the C-2 position. The spatial arrangement of the carboxyl group at this position can significantly impact how the molecule fits into a receptor or active site.

For example, a study on 4-amino-substituted 5-oxoproline amides and peptides found that the stereochemistry at both the C-2 and C-4 positions of the proline ring was crucial for antiplatelet and antithrombotic activity. The (2S,4S) configuration was found to be particularly effective in some of the most active compounds. nih.govnih.gov This underscores the importance of a specific three-dimensional structure for optimal interaction with the biological target.

In Vivo Mechanistic Studies in Non-Human Animal Models

Some derivatives of 4-amino-1-aryl-5-oxoprolines have demonstrated cerebroprotective and psychotropic activity in in vivo experiments. nih.gov A combination of pyroglutamic acid and pyrrolidone has been shown to have a significant positive effect on cerebral circulation in rats with induced brain ischemia, suggesting a neuroprotective mechanism. nih.gov This cerebroprotective effect may be linked to the modulation of cerebral blood flow and protection against ischemic damage.

In the realm of psychotropic activity, animal models are used to screen for anxiolytic-like or antidepressant-like effects. nih.gov The activity of 5-oxoproline derivatives in such models could be mediated by their interaction with neurotransmitter systems like the serotonergic or glutamatergic pathways. researchgate.netnih.gov

Regarding antiplatelet and antithrombotic mechanisms, in vivo studies have shown that certain 4-amino-5-oxoproline derivatives can slow down the process of thrombus formation in models of both arterial and venous thrombosis. nih.govnih.gov Importantly, these effects were observed without significantly affecting plasma hemostasis parameters, suggesting a targeted antiplatelet action rather than a general anticoagulant effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the first step in structural elucidation. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyroglutamic acid ring, the pyridinylmethyl group, and the carboxylic acid. The protons of the pyridinyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons of the pyridinylmethyl bridge would likely appear as a singlet or a pair of doublets around δ 4.5-5.0 ppm. The protons on the proline ring would be found in the aliphatic region, with the α-proton adjacent to the carboxylic acid being the most deshielded.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbons of the lactam and the carboxylic acid would have characteristic shifts in the downfield region (δ 170-180 ppm). The carbons of the pyridine ring would appear between δ 120-150 ppm, while the aliphatic carbons of the proline ring and the methylene bridge would be observed at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Analogs Data is based on similar structures and should be considered illustrative.

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H | 7.2 - 8.6 |

| Methylene (CH₂) | 4.5 - 5.1 |

| Proline α-H | 4.0 - 4.4 |

| Proline β, γ-H | 2.0 - 2.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Analogs Data is based on similar structures and should be considered illustrative.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 180 |

| C=O (Lactam) | 170 - 175 |

| Pyridine C | 123 - 150 |

| Proline α-C | 55 - 60 |

| Methylene C | 45 - 50 |

| Proline β, γ-C | 25 - 35 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the proline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of each proton to its corresponding carbon in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for connecting the pyridinylmethyl group to the nitrogen of the proline ring and for confirming the positions of the carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysisnih.govresearchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the exact molecular weight of a compound and information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₂N₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. scbt.com

Table 3: Expected HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₂N₂O₃ | 220.0848 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry, a specific ion (often the molecular ion) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (CO₂H), cleavage of the bond between the methylene group and the pyridine ring, and fragmentation of the proline ring itself. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl groups of the lactam and the carboxylic acid, typically in the range of 1650-1750 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a broad band around 2500-3300 cm⁻¹. The C-N stretching of the tertiary amine and the aromatic C=C and C-H stretching of the pyridine ring would also be present.

Table 4: Predicted IR Absorption Frequencies for this compound Analogs Data is based on similar structures and should be considered illustrative.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=O (Lactam) | 1670 - 1690 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing and quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the primary chromophore is the pyridine ring. The delocalized π-electrons within the pyridine ring are responsible for absorbing UV radiation, leading to characteristic electronic transitions.

The Beer-Lambert law can be applied for the quantification of this compound in solution, provided a pure standard is available to create a calibration curve. This would involve measuring the absorbance at a specific wavelength (λmax) for a series of known concentrations.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Notes |

| λmax (nm) | ~260 nm | Characteristic of the pyridine chromophore. The exact value may shift depending on the solvent. |

| Molar Absorptivity (ε) | Data not available | Would need to be determined experimentally. |

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information about its conformation, including bond lengths, bond angles, and torsion angles.

While specific crystallographic data for this compound is not publicly available, the general principles of the technique would apply. A suitable single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the molecular structure can be solved and refined.

The data obtained would reveal the conformation of the five-membered pyrrolidone ring, which is typically puckered, and the orientation of the 3-pyridinylmethyl substituent relative to the proline core. Furthermore, analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state assembly of the molecules. Such detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. The application of X-ray crystallography has been crucial in elucidating the structure of enzyme-bound intermediates in related phosphate (B84403) synthase reactions. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining conformation |

| Hydrogen Bonding | Details of intermolecular interactions |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC is essential for assessing its chemical purity. A reversed-phase HPLC method, likely using a C18 column, would be a standard approach. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The compound would be detected using a UV detector, set to the λmax of the pyridine chromophore.

Since this compound is a chiral compound, existing as (R) and (S) enantiomers, chiral HPLC is necessary to determine the enantiomeric excess (ee). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation and distinct elution times. The relative peak areas of the two enantiomers in the chromatogram can then be used to calculate the enantiomeric excess. The development of HPLC methods for determining proline often involves pre-column derivatization to enhance detection. rsc.org

Table 3: Typical HPLC and Chiral HPLC Method Parameters

| Parameter | Typical Conditions for Purity | Typical Conditions for Enantiomeric Excess |

| Column | Reversed-Phase (e.g., C18, 150 x 4.6 mm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Hexane/Isopropanol or other non-polar/polar mixtures |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at λmax (~260 nm) | UV at λmax (~260 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) | Often controlled to optimize separation |

Other Advanced Analytical Techniques (e.g., Circular Dichroism for Chiral Analysis)

Beyond the core techniques, other advanced analytical methods can provide further insight into the properties of this compound.

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. As a chiral molecule, this compound would be CD active. The CD spectrum provides information about the stereochemical features of the molecule, particularly the conformation of the proline ring and the influence of the chiral center on the electronic transitions of the pyridine chromophore. Studies on proline oligomers have utilized vibrational circular dichroism (VCD) to investigate their conformational properties in solution. nih.gov Theoretical calculations can also be used to predict the CD spectrum for different conformations. nih.gov

Quantum Mechanical (QM) Calculations of Electronic Properties and Molecular Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For This compound , these calculations can provide valuable insights into its electronic structure and preferred three-dimensional shape, which are critical determinants of its chemical reactivity and biological activity.

Using methods like Density Functional Theory (DFT), researchers can compute a variety of molecular properties. These calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These properties are instrumental in predicting the molecule's reactivity and its ability to participate in chemical reactions.

Furthermore, QM calculations can elucidate the conformational preferences of the molecule, particularly the orientation of the pyridinylmethyl group relative to the 5-oxoproline ring. This conformational flexibility can be crucial for its interaction with biological targets.

Table 1: Calculated Physicochemical Properties of Proline Derivatives

| Property | 5-Oxo-L-proline | L-Proline |

| Molecular Formula | C5H7NO3 | C5H9NO2 |

| Molecular Weight | 129.11 g/mol | 115.13 g/mol |

| XLogP3 | -2.5 | -1.7 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 2 |

Note: Data for this compound is not publicly available and would require specific computational studies.

Molecular Docking Studies with Predicted Biological Targets (e.g., Endothelin Receptors)

Given the structural similarities of 5-oxo-proline derivatives to known ligands for various receptors, molecular docking studies are a logical step to predict potential biological targets. A notable example involves the endothelin receptors (ETAR and ETBR), which are implicated in vasoconstriction and cell proliferation.

Molecular docking simulations would place the 3D structure of This compound into the binding site of a target protein, such as a homology model of the endothelin receptor. The simulation would then calculate the most likely binding poses and estimate the binding affinity.

Ligand-Protein Interaction Profiling

A crucial output of molecular docking is the detailed profile of interactions between the ligand and the protein. For This compound , this would involve identifying specific amino acid residues in the endothelin receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, while the proline ring could engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can offer a more realistic view of the dynamic nature of the ligand-protein complex over time. An MD simulation of This compound bound to an endothelin receptor would involve simulating the movements of all atoms in the system over a period of nanoseconds.

These simulations can reveal the stability of the predicted binding pose. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking results. MD simulations can also highlight conformational changes in both the ligand and the protein upon binding and identify key water molecules that may mediate the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Should a series of analogs of This compound be synthesized and their biological activity tested, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. QSAR attempts to correlate variations in the chemical structure of a set of molecules with their biological activity.

A QSAR model for this class of compounds would be built by calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each analog. Statistical methods would then be used to derive a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In Silico Prediction of Pharmacokinetic Properties for Academic Research (e.g., theoretical bioavailability)

In the early stages of drug discovery research, it is valuable to predict the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various computational models are available to predict these properties for a molecule like This compound .

These predictions can provide an early indication of the compound's drug-likeness. For example, predictions of properties like lipophilicity (LogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes can help researchers prioritize compounds with more favorable pharmacokinetic profiles for further investigation.

Table 2: Predicted ADMET Properties for a Hypothetical Compound

| ADMET Property | Predicted Value/Classification |

| Aqueous Solubility | Moderately Soluble |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Human Intestinal Absorption | High |

| Theoretical Bioavailability | Good |

Note: This table represents the type of data that would be generated from in silico ADMET prediction tools and is not specific to this compound.

Virtual Screening Approaches for Identification of Related Bioactive Scaffolds

Virtual screening has emerged as a powerful computational technique in drug discovery to explore vast chemical libraries and identify novel bioactive compounds. This approach is particularly valuable for discovering new molecular scaffolds that can serve as starting points for the development of more potent and selective therapeutic agents. For a compound such as this compound, which possesses a distinct pyrrolidone core, virtual screening can be instrumental in identifying structurally related molecules with potential biological activity. The process typically involves either ligand-based or structure-based methods, both of which have been successfully employed to identify inhibitors for a variety of biological targets.

Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones. A key technique in this category is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to screen large compound databases for molecules that match the model. nih.govnih.gov

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target, such as a protein or enzyme. nih.govnih.gov This approach, often referred to as structure-based drug design (SBDD), involves docking candidate molecules from a library into the binding site of the target. The docked poses are then scored based on their predicted binding affinity, allowing for the ranking and selection of the most promising candidates for further experimental testing. nih.govmdpi.com

A typical virtual screening workflow for identifying bioactive scaffolds related to the 5-oxoproline core would involve several key steps:

Target Selection and Preparation: The initial step is the identification and preparation of the biological target. If a high-resolution 3D structure of the target is available from sources like the Protein Data Bank (PDB), it is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Compound Library Preparation: A large and diverse library of chemical compounds is required for screening. These libraries can be commercially available, such as the ZINC database, or custom-built. acs.org The compounds in the library are typically prepared by generating their 3D conformations and assigning appropriate chemical properties.

Pharmacophore Model Generation (Ligand-Based): In the absence of a target structure, a pharmacophore model can be generated based on a set of known active compounds with the 5-oxoproline scaffold. For instance, a model might consist of features like a hydrogen bond acceptor from the oxo group, a hydrophobic feature from the pyrrolidine ring, and an aromatic feature from the pyridinylmethyl substituent.

| Pharmacophore Feature | Description | Potential Contribution from this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The oxygen atom of the 5-oxo group. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyridine ring of the pyridinylmethyl group. |

| Hydrophobic (HY) | A nonpolar group that avoids water. | The pyrrolidine ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The hydrogen atom on the proline nitrogen (if protonated). |

Virtual Screening (Docking or Pharmacophore Searching): The prepared compound library is then screened against the target's binding site using molecular docking software or against the pharmacophore model. mdpi.com The screening process can be hierarchical, starting with rapid methods to filter out a large portion of the library, followed by more accurate but computationally intensive methods for the remaining compounds. mdpi.com

Hit Identification and Filtering: The output of the virtual screen is a ranked list of "hit" compounds. These hits are then subjected to further filtering based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADME (absorption, distribution, metabolism, and excretion) properties, and visual inspection of their binding modes. nih.gov

Experimental Validation: The most promising hit compounds identified through virtual screening are then acquired or synthesized for experimental validation of their biological activity. This step is crucial to confirm the computational predictions.

An example of a successful virtual screening campaign that identified novel bioactive scaffolds can be seen in the discovery of 9H-pyrido[3,4-b]indoles as inhibitors of transketolase. acs.org In this study, a structure-based virtual screening of a biogenic library led to the identification of initial hits, which were then structurally optimized to yield potent herbicidal leads. acs.org This demonstrates the power of virtual screening to identify novel chemotypes that may not have been discovered through traditional screening methods.

Similarly, pharmacophore modeling and virtual screening have been effectively used to discover inhibitors for targets such as 5-lipoxygenase and the transforming growth factor-beta type I receptor (ALK5). nih.govnih.gov In these studies, the best pharmacophore models were used as 3D queries to search compound databases, leading to the identification of novel inhibitors after subsequent docking and filtering steps. nih.govnih.gov

The table below summarizes the types of bioactive scaffolds that have been identified through virtual screening, highlighting the diversity of chemical structures that can be discovered using these computational approaches.

| Target | Screening Method | Identified Bioactive Scaffold | Reference |

| Transketolase | Structure-Based Virtual Screening | 9H-pyrido[3,4-b]indoles | acs.org |

| 5-Lipoxygenase | Pharmacophore Modeling | Novel non-redox inhibitors | nih.gov |

| ALK5 Receptor | Pharmacophore Modeling | Novel inhibitors with diverse core structures | nih.gov |

| Polo-box Domain (PLK1-PBD) | Structure-Based Pharmacophore Modeling & Docking | Peptide inhibitors | nih.gov |

| Phosphodiesterase 5A (PDE5A) | e-Pharmacophore Modeling & Docking | Selective non-covalent inhibitors | nih.gov |

By applying these established virtual screening methodologies, researchers can efficiently explore the chemical space around the 5-oxo-proline core of this compound. This can lead to the identification of novel bioactive scaffolds with potential applications in various therapeutic areas, thereby accelerating the early stages of drug discovery.

Academic Applications and Future Research Perspectives

Use as a Chemical Probe in Biochemical and Cell Biology Research

As a structurally distinct molecule, 5-Oxo-1-(3-pyridinylmethyl)proline could serve as a valuable chemical probe to investigate biological pathways. The pyrrolidone core is a feature of many biologically active compounds, and its functionalization with a pyridinylmethyl group allows for the exploration of specific interactions within biological systems. sigmaaldrich.com Academic research could utilize this compound to study enzymes and receptors that recognize either the pyrrolidone or pyridine (B92270) moiety, potentially uncovering novel biological targets or elucidating the mechanisms of known ones. For instance, proline metabolism is increasingly recognized for its role in cellular processes, and derivatives like this could help in studying the enzymes involved.

Role as a Synthetic Intermediate for Complex Molecule Synthesis

The structure of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid and the pyridine ring offer multiple reactive sites for further chemical modifications. Academic research in synthetic chemistry could focus on using this compound as a scaffold to build libraries of novel compounds with potential biological activities. The development of diastereoselective synthetic routes to functionalized proline derivatives is an active area of research, and this compound could be a key building block in such endeavors.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Outcome | Research Application |

| Esterification | Methyl or Ethyl Ester | Prodrug synthesis, modification of solubility |

| Amidation | Amide derivatives | Exploration of structure-activity relationships |

| N-alkylation of Pyridine | Quaternary pyridinium (B92312) salts | Modulation of electronic properties and biological activity |

| Ring-opening of Pyrrolidone | Linear amino acid derivatives | Access to different chemical space |

Contribution to the Understanding of Pyrrolidone and Pyridine Chemical Biology

The study of this compound can significantly contribute to the broader understanding of the chemical biology of both pyrrolidones and pyridines. Pyrrolidinone-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects. sigmaaldrich.com Similarly, the pyridine scaffold is present in numerous FDA-approved drugs and is known for its diverse biological actions. By investigating the biological profile of this hybrid molecule, researchers can gain insights into how the combination and orientation of these two important pharmacophores influence biological activity. This knowledge can guide the design of future therapeutic agents.

Exploration of Novel Therapeutic Avenues Based on Mechanistic Insights (academic, not clinical trials)

While clinical applications are beyond the scope of this discussion, academic research into the mechanistic underpinnings of this compound's potential biological effects could pave the way for novel therapeutic strategies. For example, studies on related 5-oxopyrrolidine derivatives have explored their potential as inhibitors of protein kinases, which are crucial targets in cancer therapy. Academic investigations could explore whether this compound or its analogs exhibit similar inhibitory activities. Understanding how this molecule interacts with specific biological targets at a molecular level is a critical first step in the long process of drug discovery.

Development of Advanced Analytical Methods for Detection and Quantification in Research Settings

As with any novel compound intended for research, the development of robust analytical methods for its detection and quantification is essential. Academic research in analytical chemistry could focus on establishing and validating techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for this specific molecule. These methods would be crucial for purity assessment of synthetic batches, for studying its stability, and for quantifying its concentration in various in vitro research assays.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Application in Research |

| HPLC | Purity determination, quantification in biological matrices |

| Mass Spectrometry | Molecular weight confirmation, structural elucidation |

| NMR Spectroscopy | Structural confirmation, stereochemical analysis |

| Infrared (IR) Spectroscopy | Functional group identification |

Challenges and Opportunities in Future Academic Research on this compound

The primary challenge in the academic study of this compound is the current lack of published research specifically on this compound. This presents a significant opportunity for original research to characterize its chemical and biological properties.

This compound possesses a chiral center at the alpha-carbon of the proline ring. This means it can exist as different stereoisomers (enantiomers and diastereomers). A critical aspect of future academic research will be to address this stereochemical complexity. The synthesis of stereochemically pure isomers will be necessary to evaluate their individual biological activities, as it is common for different isomers of a chiral molecule to have distinct pharmacological profiles. The study of proline isomerization and its impact on the biological function of proteins is a well-established field, and similar investigations into the conformational preferences of this compound could yield valuable insights. The commercially available compound is often a racemic mixture, designated as (dl)-5-oxo-1-(3-pyridinylmethyl)proline. Separating these isomers and studying them individually will be a key challenge and a significant step forward in understanding the potential of this molecule.

Integration with "Omics" Technologies for Broader Biological Impact

The comprehensive study of a compound's biological significance in the post-genomic era is greatly enhanced by the application of "omics" technologies. These high-throughput methods, including metabolomics, proteomics, genomics, and transcriptomics, allow for a holistic view of molecular changes within a biological system in response to a given stimulus. Although, as of now, no specific "omics" studies have been published on this compound, its structural similarity to known bioactive molecules, such as nicotine (B1678760) and its metabolites, suggests a framework for its future investigation.

Metabolomics studies, for instance, could be employed to identify and quantify this compound in various biological matrices. The metabolism of nicotine, a structurally related pyridinyl compound, is extensively studied, with numerous metabolites identified through techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Similar methodologies could ascertain whether this compound is a yet-undiscovered metabolite of nicotine or other pyridinyl alkaloids in humans or other organisms. nih.gov Such a discovery would have significant implications for toxicology and pharmacology, adding a new dimension to our understanding of xenobiotic metabolism.

Proteomics and transcriptomics could further elucidate the biological pathways modulated by this compound. For example, if metabolomics data were to confirm its presence in a biological system, subsequent proteomics studies could identify protein targets that interact with this compound. This could reveal its mechanism of action, which may be analogous to other proline derivatives or pyridinyl compounds known to interact with specific receptors or enzymes. A study on the response of human metabolism to varying nicotine levels using urine metabolomics identified significant alterations in numerous metabolic pathways, showcasing the power of these techniques. tobaccoinduceddiseases.org

The table below outlines potential applications of "omics" technologies in the study of this compound.

| "Omics" Technology | Potential Application for this compound | Potential Research Findings |

| Metabolomics | Identification and quantification in biological fluids (e.g., urine, plasma) following exposure to parent pyridinyl compounds. | Determination if it is a metabolite of known compounds like nicotine; establishment of its pharmacokinetic profile. |

| Proteomics | Identification of protein binding partners and downstream signaling effects. | Elucidation of its mechanism of action and potential cellular targets. |

| Transcriptomics | Analysis of changes in gene expression in cells or tissues upon exposure. | Understanding the genetic pathways affected and its potential physiological roles or toxicological effects. |

| Genomics | Identification of genetic polymorphisms that may influence its metabolism or activity. | Personalized medicine applications and understanding inter-individual variability in response. |

Future research integrating these "omics" approaches will be crucial in transforming this compound from a chemical entity, currently available for early discovery research, into a molecule with a well-defined biological role. sigmaaldrich.com

Sustainable Synthesis and Bioproduction Strategies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and energy-efficient processes. unibo.it While specific sustainable synthesis routes for this compound have not been documented, the synthesis of related heterocyclic and proline-containing molecules provides a roadmap for future development.

Current synthetic approaches to similar compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The development of a "green" synthesis for this compound would likely focus on several key areas. One promising avenue is the use of biocatalysis. Enzymes, such as transaminases or oxidases, could potentially be used to construct the chiral proline core or to modify a precursor molecule with high selectivity, reducing the need for protecting groups and chiral auxiliaries. Research into the biocatalytic synthesis of other amino acid derivatives has shown the feasibility of this approach. google.com For example, 5-oxo-L-prolinase is an enzyme that catalyzes the cleavage of 5-oxo-L-proline to L-glutamate, demonstrating enzymatic activity on the 5-oxoproline ring. nih.gov

Another green chemistry strategy would be the development of a one-pot synthesis, which minimizes solvent use and waste generation by combining multiple reaction steps into a single procedure. Microwave-assisted organic synthesis is another technique that can significantly reduce reaction times and energy consumption, as has been demonstrated in the green synthesis of other pyridinyl-containing hybrids. nih.gov The use of greener solvents, such as water or bio-based solvents, would also be a key consideration.

The table below summarizes potential sustainable strategies for the synthesis of this compound.

| Sustainable Strategy | Potential Application in Synthesis | Advantages |

| Biocatalysis | Use of enzymes (e.g., engineered transaminases, hydrolases) for stereoselective synthesis of the proline ring or for the final coupling step. | High selectivity, mild reaction conditions, reduced waste. |

| One-Pot Synthesis | Combining the formation of the proline ring and its N-alkylation with a 3-pyridinylmethyl source in a single reaction vessel. | Reduced solvent usage, improved atom economy, less purification. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction, potentially a coupling reaction between a 5-oxoproline precursor and a 3-pyridinylmethyl halide. | Drastically reduced reaction times, increased yields, lower energy consumption. |

| Green Solvents | Replacement of traditional organic solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or other bio-based solvents. | Reduced environmental impact and improved safety profile of the process. |

The exploration of these sustainable synthetic routes is a critical area for future academic and industrial research. Developing an efficient and environmentally friendly method for producing this compound will be essential for enabling its broader study and potential applications.

Q & A

Q. What are the recommended synthetic routes for 5-Oxo-1-(3-pyridinylmethyl)proline, and how can intermediates be characterized?

Synthesis typically involves functionalizing proline derivatives through oxidation and alkylation. For example:

- Oxidation of hydroxyproline : Use oxidizing agents like KMnO₄ or TEMPO to convert hydroxyl groups to ketones (e.g., 4-hydroxyproline → 4-oxoproline derivatives) .

- Alkylation with 3-pyridinylmethyl groups : React proline derivatives with 3-(chloromethyl)pyridine under basic conditions (e.g., NaH in DMF) to introduce the pyridinylmethyl moiety.

- Characterization : Employ LC-MS for purity assessment, ¹H/¹³C NMR to confirm substitution patterns, and FT-IR to verify carbonyl groups (e.g., 5-oxo stretching at ~1700 cm⁻¹) .

Q. How can researchers quantify 5-oxoproline derivatives in biological samples, and what validation steps are critical?

- Extraction : Use 3% sulfosalicylic acid to precipitate proteins while retaining small molecules like proline derivatives .

- Derivatization : For GC-MS, convert 5-oxo groups to trimethylsilyl (TMS) derivatives using BSTFA + 1% TMCS. This enhances volatility and detection sensitivity .

- Validation : Include spike-and-recovery experiments (≥85% recovery) and calibration curves (R² > 0.99) with internal standards (e.g., deuterated proline) to ensure accuracy .

Q. What biological roles do 5-oxoproline derivatives play in stress response studies?

Proline and its oxidized forms, including 5-oxoproline, act as osmolytes in stress adaptation. Key pathways include:

- Biosynthesis : Upregulation of P5CS (Δ¹-pyrroline-5-carboxylate synthase) under drought or salinity stress increases proline production, which is subsequently oxidized .

- Degradation : Proline dehydrogenase (PDH) converts proline to 5-oxoproline, linked to redox buffering and ATP generation during stress recovery .

- Experimental design : Use qRT-PCR to track gene expression (e.g., P5CS, PDH) in Arabidopsis or rice models under controlled stressors (e.g., 150 mM NaCl for salt stress) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridinylmethyl substitution) alter the electronic properties of 5-oxoproline?

- Computational analysis : Perform DFT calculations (B3LYP/6-311G**) to map electron density distributions. The pyridinylmethyl group introduces electron-withdrawing effects, polarizing the 5-oxo group and enhancing hydrogen-bonding capacity .

- Experimental validation : Compare X-ray crystallography data of 5-oxoproline vs. its derivatives to observe bond length changes (e.g., C=O elongation in substituted analogs) .

Q. What regulatory considerations apply to 3-pyridinylmethyl-containing compounds in international research collaborations?

- Rotterdam Convention : Compounds with 3-pyridinylmethyl groups (e.g., Pyrinuron) may require Prior Informed Consent (PIC) due to toxicity profiles (oral rat LD₅₀ = 12.3 mg/kg). Ensure compliance with export/import documentation for hazardous chemicals .

- Safety protocols : Use fume hoods for synthesis steps involving pyridine derivatives and conduct acute toxicity assays (OECD 423) before in vivo studies .

Q. How can contradictory data on proline’s role in stress tolerance be resolved methodologically?

- Context-dependent effects : Proline accumulation may be beneficial in drought but detrimental in UV stress due to ROS interactions. Design experiments with stressor-specific controls (e.g., UV-B radiation at 10 kJ/m² vs. osmotic stress at -0.5 MPa) .

- Multi-omics integration : Pair transcriptomics (RNA-seq of P5CS/PDH) with metabolomics (LC-MS proline quantification) to disentangle biosynthesis/degradation dynamics .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric alkylation to enforce enantioselectivity .

- Chromatographic resolution : Employ chiral HPLC (e.g., Chirobiotic T column) with hexane:isopropanol (90:10) to separate diastereomers. Validate purity via optical rotation ([α]D²⁵) and circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.